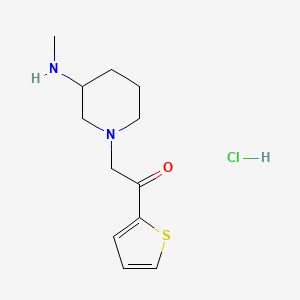

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-[3-(methylamino)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS.ClH/c1-13-10-4-2-6-14(8-10)9-11(15)12-5-3-7-16-12;/h3,5,7,10,13H,2,4,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYNORARYNNZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination, where a suitable amine is reacted with a carbonyl compound in the presence of a reducing agent.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system. The piperidine structure is known for its affinity towards various receptors, which could lead to applications in treating neurological disorders.

Case Study: Neuropharmacology

A study investigated the effects of piperidine derivatives on serotonin and dopamine receptors. The findings suggested that modifications in the piperidine ring can enhance receptor affinity, potentially leading to new treatments for depression and anxiety disorders .

Antimicrobial Activity

Thiophene-containing compounds have been recognized for their antimicrobial properties. The incorporation of a methylamino group may enhance this activity, making it a subject of interest for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited potent activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Anticancer Research

The compound's structural features suggest potential anticancer activity. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Lines

In vitro studies on cancer cell lines have shown that piperidine derivatives can induce apoptosis in human cancer cells. A recent publication reported that specific modifications to the thiophene ring significantly increased cytotoxicity against breast cancer cells .

Analytical Chemistry

The compound is also relevant in analytical chemistry as a standard reference material for developing analytical methods like chromatography and mass spectrometry.

Given its promising biological activities, this compound may serve as a lead compound for further drug development initiatives targeting neurological disorders, infections, or cancer.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic rings, substituents, or backbone modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

Heterocyclic Ring Modifications: Thiophene vs. Thiazole: The thiophene ring in the target compound (electron-rich due to sulfur’s lone pairs) contrasts with the thiazole ring in , which introduces a basic nitrogen capable of hydrogen bonding. This difference may influence receptor binding selectivity .

Backbone Variations: Ethanone vs. Propan-1-amine: The duloxetine-related impurity in features a longer carbon chain and naphthalene moiety, likely increasing steric bulk and π-π stacking interactions.

Pharmacophore Alignment: Methylamino ethanone derivatives (e.g., ) share adrenergic receptor binding motifs, while the piperidine-thiophene combination in the target compound suggests CNS-targeted activity, akin to duloxetine’s structural framework .

Physicochemical and Pharmacokinetic Insights

- Solubility: Hydroxyl-substituted analogs (e.g., ) exhibit higher aqueous solubility than methylamino derivatives due to increased polarity.

Biological Activity

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known by its CAS number 1353965-42-0, is a chemical compound that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene ring, and a methylamino group. Its molecular formula is , with a molecular weight of approximately 274.81 g/mol. The structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, or ion channels. These interactions may modulate the activity of these targets, influencing downstream signaling pathways that are crucial in various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene rings can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies using cancer cell lines demonstrated that it could inhibit cell proliferation and induce apoptosis. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in specific cancer types, suggesting potential therapeutic applications.

Case Studies

- In Vitro Evaluation : A study evaluated the effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 700 nM against breast cancer cells, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, suggesting that the compound may serve as a lead for developing new antimicrobial agents .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (nM) | Target |

|---|---|---|---|

| Anticancer | 2-(3-Methylamino)piperidin-1-yl-thiophen | 700 | Breast Cancer Cells |

| Antimicrobial | Thiophene Derivative | Varies | Staphylococcus aureus |

| Enzyme Inhibition | Similar Piperidine Compounds | Varies | Various Enzymes |

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperidine-methylamino backbone and subsequent coupling with a thiophene-ethanone moiety. Key steps include:

- Amine alkylation : Reacting 3-(methylamino)piperidine with a thiophene-containing electrophile (e.g., bromoethanone derivatives) under basic conditions .

- Salt formation : Adding hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability .

Optimization Strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

- Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization of the hydrochloride salt .

- Control temperature (e.g., 0–5°C during acidification) to minimize by-product formation .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure, and what characteristic peaks indicate successful synthesis?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 2.5–3.5 ppm (piperidine methylamino protons) and δ 6.8–7.5 ppm (thiophene aromatic protons) .

- ¹³C NMR : Signals near 190–200 ppm confirm the ketone carbonyl group .

- IR Spectroscopy : A strong absorption band at ~1650–1700 cm⁻¹ corresponds to the C=O stretch of the ethanone group .

- Mass Spectrometry (MS) : The molecular ion peak should match the theoretical molecular weight (e.g., calculated for C₁₃H₂₀ClN₂OS: 292.2 g/mol) .

Advanced: How does the thiophene moiety influence electronic properties and reactivity in subsequent reactions?

Methodological Answer:

The thiophene ring contributes to:

- Electron-rich aromaticity : Enhances nucleophilic substitution reactivity at the ethanone position, facilitating coupling reactions with amines or halides .

- Conjugation effects : Stabilizes intermediates via resonance, as observed in analogs like (R)-2-(pyrrolidin-3-ylamino)-1-(thiophen-2-yl)ethanone hydrochloride .

- Solubility challenges : Hydrophobic thiophene may require polar aprotic solvents (e.g., DMF) for reactions, necessitating post-synthesis purification via recrystallization .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Use HPLC-MS to verify compound purity (>95%) and rule out confounding by-products .

- Assay variability : Standardize biological testing conditions (e.g., cell line passage number, incubation time) to reduce variability .

- Structural analogs : Compare activity with related compounds (e.g., piperidine derivatives in ) to identify pharmacophore requirements .

- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to validate dose-dependent effects .

Safety: What protocols are recommended for handling this hydrochloride salt in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated chemical containers .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs or ion channels) based on piperidine-thiophene analogs .

- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs like 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Basic: What solvents are optimal for recrystallization, and how does choice impact purity?

Methodological Answer:

- Ethanol/Water mixtures : Ideal for hydrochloride salts due to moderate polarity, yielding high-purity crystals .

- Acetone : Avoid due to potential ketone side reactions with the ethanone group .

- Crystallization Monitoring : Use differential scanning calorimetry (DSC) to identify melting points (e.g., ~190–192°C for related piperidone salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.